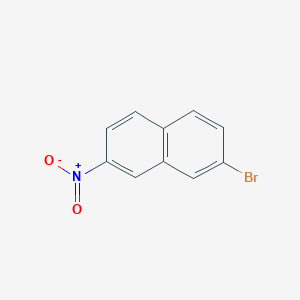

2-Bromo-7-nitronaphthalene

Übersicht

Beschreibung

2-Bromo-7-nitronaphthalene is a chemical compound with the molecular formula C10H6BrNO2 . It is a derivative of naphthalene, which is an organic compound with two isomeric bromonaphthalenes, one of them being 2-bromonaphthalene .

Molecular Structure Analysis

The molecular weight of 2-Bromo-7-nitronaphthalene is 252.06414 . The structure can be represented by the InChI string: InChI=1S/C10H7Br/c11-10-6-5-8-3-1-2-4-9 (8)7-10/h1-7H .Wissenschaftliche Forschungsanwendungen

Analytical and Environmental Chemistry

2-Bromo-7-nitronaphthalene, similar to its relative compound 2-nitronaphthalene, has been utilized in analytical chemistry for the detection and quantification of trace amounts in environmental samples. It has been subjected to polarographic and voltammetric analyses, with methods like DC tast polarography (DCTP), differential pulse polarography (DPP), and adsorptive stripping voltammetry, demonstrating its applicability in assessing water quality by measuring its concentration in drinking and river water after extraction and preconcentration techniques (Pecková et al., 2005).

Battery Technology

Nitronaphthalenes, closely related to 2-Bromo-7-nitronaphthalene, have been investigated for their use in energy storage solutions, particularly as a battery depolarizer in conjunction with high-energy magnesium anodes. This application underscores the potential of nitronaphthalenes in enhancing the performance and capacity of battery systems, specifically in magnesium reserve batteries (Thirunakaran et al., 1996).

Atmospheric Chemistry

The atmospheric behavior of nitronaphthalenes, akin to 2-Bromo-7-nitronaphthalene, has been a subject of study, focusing on their formation, decay, and partitioning in the air. This research is critical for understanding the environmental impact of nitronaphthalenes, particularly how they interact with other pollutants, their degradation pathways, and their potential health implications when present in urban air masses (Feilberg et al., 1999).

Organic Synthesis

The chemical structure of 2-Bromo-7-nitronaphthalene allows for its use in various organic synthesis reactions. For instance, its close relative, dihydronitronaphthalene, has been used in catalyst-free conjugate additions with indoles and pyrroles in water, leading to the formation of complex organic compounds like tetrahydro-β-carbolines. This highlights the potential utility of nitronaphthalene derivatives in synthesizing bioactive molecules and pharmaceuticals (Malhotra et al., 2013).

Eigenschaften

IUPAC Name |

2-bromo-7-nitronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-9-3-1-7-2-4-10(12(13)14)6-8(7)5-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQVJPIMATHLQEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356543 | |

| Record name | 2-bromo-7-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-7-nitronaphthalene | |

CAS RN |

102153-46-8 | |

| Record name | 2-bromo-7-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

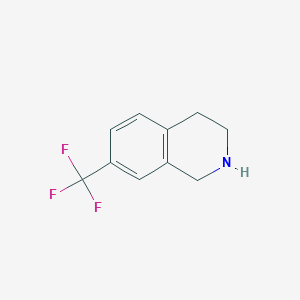

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one](/img/structure/B178608.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B178630.png)